molecular formula C14H8ClN3S2 B4779943 {[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetonitrile

{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetonitrile

Cat. No. B4779943
M. Wt: 317.8 g/mol
InChI Key: KDBZOUKDVQFBJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the class of thienopyrimidines, which have shown promising results in the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of {[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetonitrile involves the inhibition of certain enzymes that are responsible for the growth and proliferation of cancer cells. It also induces apoptosis, which is the process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of {[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetonitrile have been studied extensively. It has been found to have a low toxicity profile and does not cause significant adverse effects on normal cells. It also exhibits good bioavailability and pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of using {[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetonitrile in lab experiments include its high potency and selectivity towards cancer cells, as well as its low toxicity profile. However, its limitations include the need for further optimization to improve its efficacy and the lack of clinical data to support its use in humans.

Future Directions

There are several future directions for the research and development of {[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetonitrile. These include:
1. Further optimization of the synthesis method to improve yield and purity.
2. Evaluation of the compound's efficacy in preclinical models of cancer.
3. Investigation of the compound's potential as a treatment for other diseases, such as inflammatory disorders and infectious diseases.
4. Development of new analogs with improved potency and selectivity.
5. Clinical trials to evaluate the safety and efficacy of the compound in humans.
Conclusion:
In conclusion, {[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetonitrile is a promising chemical compound that has shown significant potential in the development of new drugs and therapies. Its high potency and selectivity towards cancer cells, as well as its low toxicity profile, make it a promising candidate for further development. However, further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans.

Scientific Research Applications

The chemical compound {[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetonitrile has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant activity against various types of cancer cells, including breast, lung, and prostate cancer.

properties

IUPAC Name

2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3S2/c15-10-3-1-9(2-4-10)11-7-20-14-12(11)13(17-8-18-14)19-6-5-16/h1-4,7-8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBZOUKDVQFBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)SCC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetonitrile
Reactant of Route 2
{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetonitrile
Reactant of Route 3
Reactant of Route 3
{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetonitrile
Reactant of Route 4
Reactant of Route 4
{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetonitrile
Reactant of Route 5
Reactant of Route 5
{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetonitrile
Reactant of Route 6
Reactant of Route 6
{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.